molecular formula C8H10OS B13614122 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol

Cat. No.: B13614122
M. Wt: 154.23 g/mol
InChI Key: PXMSLQARAIEWHF-NSCUHMNNSA-N
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Description

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol is an allylic alcohol derivative featuring a thiophene ring substituted with a methyl group at position 5 and a prop-2-en-1-ol moiety at position 2. Its molecular formula is C₈H₁₀OS, with a molecular weight of 154.23 g/mol. The compound is synthesized via the conversion of methyl 2-bromo-3-(5-methylthiophen-2-yl)acrylate using sodium amide (NaNH₂) and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), yielding the product quantitatively without by-products . This method highlights its utility as a synthetic intermediate for further functionalization.

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

(E)-3-(5-methylthiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H10OS/c1-7-4-5-8(10-7)3-2-6-9/h2-5,9H,6H2,1H3/b3-2+

InChI Key

PXMSLQARAIEWHF-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/CO

Canonical SMILES

CC1=CC=C(S1)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol typically involves the reaction of 5-methylthiophene with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Group Functional Groups Key Substituents
3-(5-Methylthiophen-2-yl)prop-2-en-1-ol (Target) C₈H₁₀OS 154.23 Thiophene Allylic alcohol, methyl Methyl (C5-thiophene)
(E)-3-(4-Methoxyphenyl)-prop-2-en-1-ol C₁₀H₁₂O₂ 164.20 Benzene Allylic alcohol, methoxy 4-Methoxyphenyl
3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol C₁₁H₁₄O₂ 178.23 Benzene Allylic alcohol, methoxymethyl 3-Methoxymethylphenyl
3-(5-Methyl-2-thienyl)-1-propene C₈H₁₀S 138.23 Thiophene Alkene, methyl Methyl (C5-thiophene), no hydroxyl
3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol C₁₃H₁₆N₂OS 248.35 Thiophene Propargyl alcohol, pyrrolidinyl Pyrrolidinylmethyl (C5-thiophene)
Key Observations:
  • Aromatic Core : The target compound and share a thiophene backbone, whereas feature benzene rings. Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to benzene derivatives.
  • Functional Groups : The allylic alcohol group (-CH₂OH) in the target compound and contrasts with the alkyne in and the simple alkene in . The hydroxyl group enables hydrogen bonding, affecting solubility and crystallinity.
  • Substituent Effects : Electron-donating groups (e.g., methyl in the target compound, methoxy in ) modulate electronic properties and stability.

Physical Properties and Spectral Data

Table 2: Physical and Spectral Characteristics
Compound Name Melting Point (°C) Key Spectral Data (NMR)
Target Compound Not reported Expected δ ~5.8–6.3 ppm (allylic protons), δ ~4.3 ppm (-CH₂OH)
(E)-3-(4-Methoxyphenyl)-prop-2-en-1-ol Not reported Literature-matched ¹H NMR: δ 6.8–7.2 ppm (aromatic), δ 5.6–6.2 ppm (allylic protons)
Pyrimidinyl derivatives (e.g., 3h, 3i ) 118–144 ¹H NMR: δ 6.7–8.2 ppm (aromatic), δ 4.8–5.5 ppm (allylic -CH₂OH)
3-(5-Methyl-2-thienyl)-1-propene Not reported InChIKey: QFNLJQZPCWTEOE-UHFFFAOYSA-N (structure validation)
Key Observations:
  • Melting Points : Pyrimidinyl analogs (e.g., 3h, 3i ) exhibit higher melting points (118–144°C) due to hydrogen bonding and crystalline packing, whereas the target compound’s liquid state (inferred from synthesis conditions) suggests lower intermolecular forces.
  • Spectral Trends : Allylic alcohol protons (-CH₂OH) resonate near δ 4.3–5.5 ppm across analogs, while thiophene/benzene protons appear in δ 6.7–8.2 ppm.
Reactivity Insights:
  • The allylic alcohol in the target compound is prone to oxidation or esterification, whereas the alkyne in may undergo click chemistry or cycloadditions.

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